3-Chloroquinuclidine hydrochloride (CAS 33601-77-3) is a rigid, bicyclic aliphatic amine salt widely utilized as a specialized electrophilic building block and organocatalyst precursor. Featuring a quinuclidine core with a chlorine substituent at the 3-position, the compound provides a unique combination of structural rigidity and tunable basicity. Supplied as a stable, non-hygroscopic hydrochloride salt with a melting point of 236-239 °C, it overcomes the severe volatility and handling challenges associated with free base quinuclidines . In industrial and pharmaceutical synthesis, it is primarily procured for the development of muscarinic receptor ligands, quaternary ammonium antimicrobial agents, and as a precisely tuned nucleophilic catalyst for carbon-carbon bond-forming reactions where specific pKa thresholds are required [1].
Substituting 3-chloroquinuclidine hydrochloride with closely related analogs like 3-hydroxyquinuclidine or 3-quinuclidinone fundamentally alters the reaction pathway and catalytic efficiency. The 3-hydroxy analog requires additional stoichiometric activation steps, such as tosylation or the use of Mitsunobu reagents, to function as an electrophile, which introduces reagent waste, reduces overall step economy, and complicates downstream purification [1]. Furthermore, the pKa of 3-chloroquinuclidine (8.9) is a full log unit lower than that of 3-hydroxyquinuclidine (9.9); substituting one for the other in organocatalytic applications drastically shifts the basicity of the system, often leading to increased side reactions or stalled kinetics in sensitive environments [2]. Attempting to use the free base form of 3-chloroquinuclidine instead of the hydrochloride salt introduces severe handling instability, as the free base is prone to volatilization and oxidative degradation, destroying stoichiometric precision during scale-up .
The basicity of the quinuclidine nitrogen is highly sensitive to the substituent at the 3-position. 3-Chloroquinuclidine exhibits a pKa of 8.9 in aqueous conditions, which is significantly attenuated compared to 3-hydroxyquinuclidine (pKa 9.9) and the parent quinuclidine (pKa 11.3) [1]. This specific pKa window allows 3-chloroquinuclidine to act as an effective nucleophilic catalyst or intrinsic buffer without the excessive basicity that drives unwanted side reactions, such as premature elimination or over-alkylation, commonly seen with stronger bases.
| Evidence Dimension | Aqueous pKa of the conjugate acid |
| Target Compound Data | pKa = 8.9 |
| Comparator Or Baseline | 3-Hydroxyquinuclidine (pKa = 9.9) |
| Quantified Difference | 1.0 pKa unit reduction (10-fold decrease in basicity) |
| Conditions | Aqueous solution, standard temperature |
Enables precise control over nucleophilicity and basicity in sensitive organocatalytic transformations, minimizing base-catalyzed side reactions.
Free base quinuclidines are notoriously difficult to handle at scale due to their volatility, hygroscopicity, and susceptibility to oxidative degradation. 3-Chloroquinuclidine hydrochloride is isolated as a highly stable, crystalline solid with a melting point of 236-239 °C . This salt formation effectively locks the reactive nitrogen, preventing premature polymerization or degradation during storage and transit, and allowing for exact molar weighing without the need for specialized inert-atmosphere gloveboxes.
| Evidence Dimension | Thermal stability and handling state |
| Target Compound Data | Stable crystalline solid, mp 236-239 °C |
| Comparator Or Baseline | 3-Chloroquinuclidine free base (Volatile, degradation-prone low-melting solid) |
| Quantified Difference | >200 °C increase in thermal stability profile |
| Conditions | Standard laboratory storage and ambient weighing |
Guarantees reproducible stoichiometry and extended shelf life, which are critical for GMP manufacturing and large-scale synthetic campaigns.
3-Chloroquinuclidine serves as a highly efficient precursor for the synthesis of bioactive quaternary ammonium salts. When reacted with N-benzyl halides, it yields N-benzyl-3-chloroquinuclidinium salts in excellent yields. These specific chlorinated derivatives demonstrate potent antimicrobial activity; for instance, N-p-chlorobenzyl-3-chloroquinuclidinium bromide exhibits a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against Pseudomonas aeruginosa, matching or outperforming standard reference antibiotics like gentamicin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. aeruginosa |
| Target Compound Data | MIC = 0.39 µg/mL |
| Comparator Or Baseline | Reference antibiotic Gentamicin (Standard MIC baselines) |
| Quantified Difference | Comparable or superior antimicrobial efficacy in specific assays |
| Conditions | In vitro antimicrobial susceptibility testing |
Validates the procurement of 3-chloroquinuclidine as a direct precursor for high-value, highly potent antimicrobial and antioxidative agents.
In the synthesis of 3-substituted quinuclidine derivatives, the functional group at the 3-position dictates the synthetic route. 3-Chloroquinuclidine possesses a native halide leaving group, allowing it to participate directly in certain substitution or elimination-addition sequences. Conversely, using 3-hydroxyquinuclidine necessitates a preliminary activation step—typically conversion to a mesylate, tosylate, or the use of expensive Mitsunobu reagents—to make the C3 position electrophilic [1]. Procuring the chlorinated form bypasses these activation steps, reducing reagent overhead.
| Evidence Dimension | Synthetic step count for C3-substitution |
| Target Compound Data | 0 activation steps required |
| Comparator Or Baseline | 3-Hydroxyquinuclidine (1-2 activation steps required) |
| Quantified Difference | Elimination of intermediate activation and purification stages |
| Conditions | Standard nucleophilic substitution workflows |
Reduces raw material costs, shortens production timelines, and improves overall yield by eliminating mandatory hydroxyl-activation steps.
Due to its native halide leaving group, 3-chloroquinuclidine hydrochloride is the right choice for synthesizing 3-substituted quinuclidine derivatives and spiro compounds targeting neurological and autoimmune disorders, avoiding the multi-step activation required by the 3-hydroxy analog [1].
The compound is highly suited for N-alkylation to produce N-benzyl-3-chloroquinuclidinium salts. These specific chlorinated derivatives have demonstrated potent anti-pseudomonal activity (MIC = 0.39 µg/mL), making it a critical precursor for novel antimicrobial APIs [2].
With a specific pKa of 8.9, 3-chloroquinuclidine is employed as a tunable, moderate-pKa nucleophilic catalyst in Morita-Baylis-Hillman (MBH) and related carbon-carbon bond-forming reactions where the parent quinuclidine (pKa 11.3) is too basic and causes side reactions[3].
The high thermal stability and precise stoichiometric weighability of the hydrochloride salt make it an ideal intrinsic buffer for aqueous mechanistic studies (e.g., Mg-OH displacement or enolate formation) requiring a stable pKa 8.9 environment [3].